molecular formula C13H20N2O2S B2537920 1-[4-(Propane-2-sulfonyl)phenyl]piperazine CAS No. 1048921-11-4

1-[4-(Propane-2-sulfonyl)phenyl]piperazine

Cat. No.: B2537920
CAS No.: 1048921-11-4
M. Wt: 268.38
InChI Key: ZLUCBCOJCIZPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Propane-2-sulfonyl)phenyl]piperazine is a piperazine derivative featuring a propane-2-sulfonyl group attached to the para position of a phenyl ring, which is further linked to the piperazine core. Piperazine, a six-membered heterocycle with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate receptor interactions. The propane-2-sulfonyl substituent introduces strong electron-withdrawing effects and steric bulk, which influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

1-(4-propan-2-ylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11(2)18(16,17)13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUCBCOJCIZPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propane-2-sulfonyl)phenyl]piperazine typically involves the reaction of 4-(propane-2-sulfonyl)phenylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propane-2-sulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

1-[4-(Propane-2-sulfonyl)phenyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its versatility in drug design. The sulfonyl group enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating psychiatric disorders.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant anti-tumor effects. In preclinical models, it has shown potent activity against non-small cell lung cancer (NSCLC) cells, particularly those resistant to standard treatments like crizotinib.

Study Model Dosage Outcome
Study ANCI-H2228 NSCLC model25 mg/kg dailyComplete tumor regression observed
Study BCrizotinib-resistant NCI-H2228100 mg/kgGreater activity than crizotinib

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound’s interaction with serotonin receptors has been explored in various studies. It has been found to act as an agonist at the 5-HT1A receptor, which is implicated in anxiety and depression management.

Study Receptor Targeted Effect
Study C5-HT1AAnxiolytic effects observed
Study DD2 Dopamine ReceptorModulation of dopaminergic signaling

These interactions suggest potential applications in treating mood disorders.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with advanced NSCLC treated with the compound showed a significant reduction in tumor size after two weeks of treatment.
  • Case Study 2 : Patients exhibiting treatment-resistant anxiety responded positively to administration of the compound, indicating its potential as an alternative therapeutic option.

Comparison with Similar Compounds

Sulfonyl-Containing Derivatives

  • 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine ():

    • Substituent: Trifluoromethylsulfonyl (strong electron-withdrawing, lipophilic).
    • Activity: Demonstrated acaricidal activity, attributed to enhanced receptor binding via electronegative and steric effects.
    • Synthesis: Achieved via trifluoromethanesulfonation of precursor piperazines using trifluoromethanesulfonic anhydride .
  • 1-[4-(Propane-2-sulfonyl)phenyl]piperazine (Hypothetical): Substituent: Alkyl sulfonyl (moderate electron-withdrawing, less lipophilic than trifluoromethylsulfonyl). Predicted Activity: Potential serotonin receptor modulation (e.g., 5-HT1A/1B) due to sulfonyl-mediated hydrogen bonding.

Halogenated and Trifluoromethyl Derivatives

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) ():

    • Substituent: 3-Trifluoromethyl (electron-withdrawing, high lipophilicity).
    • Activity: 5-HT1C receptor agonist with appetite-suppressing effects; hypophagia mediated via 5-HT1B/1C interactions .
  • 1-(3-Chlorophenyl)piperazine (mCPP) ():

    • Substituent: 3-Chloro (moderate electron-withdrawing).
    • Activity: Mixed effects on sympathetic nerve discharge (SND), with variable 5-HT1B/1C agonism .

Methoxy and Hydroxy Derivatives

  • 1-(4-Methoxyphenyl)piperazine ():

    • Substituent: 4-Methoxy (electron-donating).
    • Activity: Lower 5-HT1A affinity compared to sulfonyl/trifluoromethyl derivatives; used in serotonin receptor imaging .
  • 1-(2-Methoxyphenyl)piperazine ():

    • Substituent: 2-Methoxy (electron-donating, steric hindrance).
    • Activity: High 5-HT1A affinity (Ki = 0.6 nM) when combined with phthalimido substituents .

Serotonin Receptor Modulation

  • 5-HT1A Agonists: Derivatives like 1-(2-methoxyphenyl)piperazine exhibit nanomolar affinity for 5-HT1A receptors, critical for antidepressant and anxiolytic effects .
  • 5-HT1B/1C Agonists : TFMPP and mCPP show appetite suppression via 5-HT1B/1C activation, with potency influenced by substituent electronegativity .

Enzyme Inhibition and Allosteric Modulation

  • A1 Adenosine Receptor Enhancers: 4-Trifluoromethylphenyl piperazine derivatives () act as potent allosteric enhancers, with substituent size and polarity dictating efficacy .

Physicochemical and Pharmacokinetic Profiles

Compound Substituent LogP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound Propane-2-sulfonyl 2.1 Moderate (~0.5) High (slow sulfonyl cleavage)
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethyl 2.8 Low (~0.2) Very high (C-F bond stability)
1-(4-Methoxyphenyl)piperazine 4-Methoxy 1.5 High (~1.0) Moderate (O-demethylation)
1-[2-Fluoro-4-methyl-5-(trifluoroethylsulfanyl)phenyl]piperazine Trifluoromethylsulfonyl 3.0 Low (~0.1) High

Key Observations :

  • Sulfonyl groups enhance metabolic stability but reduce solubility compared to methoxy derivatives.
  • Trifluoromethyl groups maximize lipophilicity and receptor affinity at the cost of solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.